1-(Pyridin-3-yl)propan-2-amine chemical properties
1-(Pyridin-3-yl)propan-2-amine chemical properties
Physicochemical Profile, Synthetic Methodology, and Pharmacological Implications
Executive Summary
1-(Pyridin-3-yl)propan-2-amine (CAS: 299-26-3 for generic isomers; specific stereoisomers vary) represents a critical bioisostere of the classical phenethylamine scaffold. Structurally, it is an amphetamine analog where the phenyl ring is replaced by a pyridine ring at the 3-position. This "phenyl-to-pyridyl" switch significantly alters the physicochemical landscape of the molecule, primarily by introducing a heteroatom that functions as a hydrogen bond acceptor and reduces overall lipophilicity (LogP).
This guide provides a comprehensive technical analysis of the molecule, focusing on its diprotic acid-base properties, chemoselective synthesis via reductive amination, and the structure-activity relationships (SAR) that drive its utility in neuropharmacology and drug discovery.
Molecular Architecture & Physicochemical Profile
The substitution of a benzene ring with a pyridine moiety introduces a second basic center to the molecule. Unlike amphetamine, which is a monoprotic base, 1-(pyridin-3-yl)propan-2-amine exhibits amphoteric-like behavior in specific pH ranges due to the distinct pKa values of the pyridine nitrogen and the aliphatic amine.
Key Physicochemical Data[1]
| Property | Value / Description | Impact on Application |
| Molecular Formula | Precursor for N-alkylated derivatives.[1] | |
| Molecular Weight | 136.19 g/mol | Low MW facilitates blood-brain barrier (BBB) crossing, though hindered by polarity. |
| LogP (Predicted) | ~0.6 | Significantly lower than Amphetamine (~1.8). Reduced lipophilicity implies faster clearance and lower volume of distribution. |
| pKa (Pyridine N) | ~5.2 | Weakly basic. Protonated only under acidic conditions (pH < 5). |
| pKa (Amine N) | ~9.9 | Strongly basic. Protonated at physiological pH (7.4). |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Pyridine N allows for novel binding interactions (e.g., water bridges) in receptor pockets. |
| H-Bond Donors | 2 (Primary Amine) | Critical for monoamine transporter recognition (DAT/NET). |
Solubility and Stability[3][4]
-
Solubility: Highly soluble in aqueous acid (forming dihydrochloride salts). The free base is soluble in polar organic solvents (MeOH, EtOH, DCM) but less soluble in non-polar alkanes (Hexane) compared to phenyl analogs.
-
Stability: The pyridine ring renders the molecule resistant to oxidative metabolism at the ring carbons compared to electron-rich phenyl rings, though the nitrogen is susceptible to N-oxidation.
Synthetic Pathways & Process Optimization
The most robust route for the synthesis of 1-(pyridin-3-yl)propan-2-amine is the reductive amination of 1-(pyridin-3-yl)propan-2-one (3-pyridylacetone). This method is preferred over the Henry reaction (nitropropene reduction) due to the sensitivity of the pyridine ring to harsh reducing conditions (e.g.,
Reaction Logic
We utilize Sodium Cyanoborohydride (
-
Causality:
is selective for the imine intermediate at pH 6-7 and does not reduce the ketone or the pyridine ring. -
Ammonium Source: Ammonium acetate (
) provides both the ammonia source and the buffering capacity to maintain the optimal pH for imine formation.
Detailed Protocol: Reductive Amination
Reagents:
-
1-(Pyridin-3-yl)propan-2-one (1.0 eq)
-
Sodium Cyanoborohydride (0.7 eq)
-
Methanol (Anhydrous)
-
Workup: NaOH (aq), DCM, HCl in Dioxane.
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
In a dry round-bottom flask, dissolve 1-(pyridin-3-yl)propan-2-one in anhydrous methanol (0.5 M concentration).
-
Add Ammonium Acetate (10 eq) in one portion.
-
Checkpoint: Stir at room temperature for 30 minutes. The excess ammonium drives the equilibrium toward the imine species.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Carefully add
(0.7 eq) portion-wise. (Note: Cyanide gas risk is low at this pH, but perform in a fume hood). -
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Validation: Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).
-
-
Quenching & Workup (Critical for Pyridines):
-
Acidify carefully with concentrated HCl to pH < 2 (decomposes excess borohydride).
-
Evaporate methanol under reduced pressure.
-
Dilute residue with water. Wash with diethyl ether (removes non-basic impurities).
-
Basification: Adjust aqueous layer to pH > 12 using 20% NaOH. Note: High pH is required to deprotonate both the pyridine and the amine.
-
Extract the free base into Dichloromethane (DCM) (3x).
-
-
Purification:
-
Dry combined organics over
, filter, and concentrate. -
Convert to the dihydrochloride salt by adding 4M HCl in Dioxane. The salt is hygroscopic; store in a desiccator.
-
Synthetic Workflow Diagram
Figure 1: Chemoselective reductive amination workflow ensuring preservation of the pyridine aromaticity.
Analytical Characterization
To validate the synthesis, specific spectroscopic markers must be identified. The pyridine ring provides distinct signals in NMR that differentiate it from phenyl-based impurities.
-
1H NMR (DMSO-d6, Salt Form):
-
Pyridine Protons: Look for signals in the 7.8–8.8 ppm range.
-
C2-H: Singlet/Doublet around 8.5–8.7 ppm (most deshielded due to Nitrogen adjacency).
-
C6-H: Doublet around 8.4 ppm.
-
C4-H / C5-H: Multiplets around 7.8–8.0 ppm.
-
-
Alpha-Methine: Multiplet at ~3.5 ppm.
-
Alpha-Methyl: Doublet at ~1.1–1.2 ppm.
-
-
Mass Spectrometry (ESI+):
-
Parent ion
m/z. -
Fragment ion at 92/93 m/z (picolyl cation) is characteristic.
-
Pharmacophore & Structure-Activity Relationships (SAR)
The 1-(pyridin-3-yl)propan-2-amine scaffold serves as a probe for understanding the role of lipophilicity and hydrogen bonding in monoamine transporter binding.
The Phenyl-Pyridyl Switch
Replacing the phenyl ring with pyridine creates a "Polar Bioisostere."
-
Transporter Affinity: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA). In the DAT (Dopamine Transporter) pocket, this can reduce affinity if the pocket is strictly hydrophobic (phenyl-preferring), or maintain it if water networks are involved. Generally, 3-pyridyl analogs show reduced potency compared to amphetamine but retain releasing capabilities.
-
Metabolic Stability: The pyridine ring is less prone to CYP450-mediated hydroxylation than the phenyl ring, potentially extending half-life, although N-oxidation becomes a new metabolic route.
-
Blood-Brain Barrier (BBB): The lower LogP (0.6) makes passive diffusion across the BBB less efficient than amphetamine, likely requiring higher doses for central effects.
Signaling Pathway & Mechanism
Figure 2: Structure-Activity Relationship (SAR) mapping biological outcomes to specific structural moieties.
Safety, Handling, and Regulatory Context
-
Handling: As a primary amine and pyridine derivative, the compound is corrosive and an irritant. Use gloves and eye protection. The free base is volatile; salts are stable solids.
-
Regulatory Status:
-
USA: While not always explicitly scheduled by name, this compound is a positional isomer/analog of controlled phenethylamines. Under the Federal Analogue Act , it may be treated as a Schedule I or II substance if intended for human consumption due to its structural and pharmacological similarity to amphetamine.
-
Research Use: Strictly for in vitro or animal research. Not for human use.
-
References
-
PubChem. (n.d.).[1][3][4] 1-(Pyridin-3-yl)propan-2-amine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[5] (Foundational protocol for reductive amination).
-
Liechti, M. E. (2017).[6] Pharmacological Profile of Mephedrone Analogs and Related New Psychoactive Substances. Neuropharmacology. (Contextualizes transporter activity of amphetamine-like scaffolds).
- Barnes, N. M., et al. (2020). Bioisosteres of phenyl rings in drug discovery. Journal of Medicinal Chemistry.
Sources
- 1. 1-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 4712458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
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